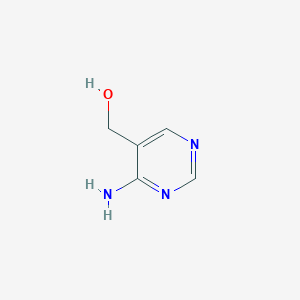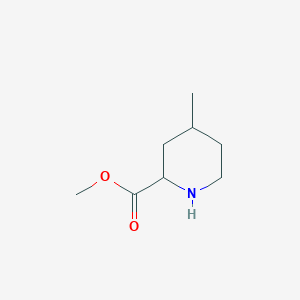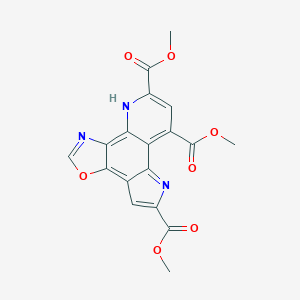
Oxazopyrroloquinoline trimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazopyrroloquinoline trimethyl ester (OPQ) is a newly synthesized compound that has been attracting attention in the scientific community due to its potential therapeutic applications. OPQ belongs to the class of quinoline derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Oxazopyrroloquinoline trimethyl ester is not fully understood. However, it has been suggested that Oxazopyrroloquinoline trimethyl ester may act as an antioxidant and a modulator of cellular signaling pathways. Oxazopyrroloquinoline trimethyl ester has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. In addition, Oxazopyrroloquinoline trimethyl ester has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Effets Biochimiques Et Physiologiques
Oxazopyrroloquinoline trimethyl ester has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant and detoxification enzymes, such as heme oxygenase-1 and glutathione S-transferase. In addition, Oxazopyrroloquinoline trimethyl ester has been shown to decrease the production of reactive oxygen species and to inhibit the expression of pro-inflammatory cytokines. Oxazopyrroloquinoline trimethyl ester has also been shown to improve mitochondrial function and to increase ATP production.
Avantages Et Limitations Des Expériences En Laboratoire
Oxazopyrroloquinoline trimethyl ester has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Oxazopyrroloquinoline trimethyl ester has also been shown to have low toxicity in animal models. However, there are some limitations to using Oxazopyrroloquinoline trimethyl ester in lab experiments. Oxazopyrroloquinoline trimethyl ester has low solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of Oxazopyrroloquinoline trimethyl ester is not fully understood, which may limit its use in some research fields.
Orientations Futures
There are several future directions for the study of Oxazopyrroloquinoline trimethyl ester. One direction is to further investigate the mechanism of action of Oxazopyrroloquinoline trimethyl ester and to identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of Oxazopyrroloquinoline trimethyl ester in animal models and humans. This information will be important for the development of Oxazopyrroloquinoline trimethyl ester as a potential therapeutic agent. Finally, future studies should investigate the potential therapeutic applications of Oxazopyrroloquinoline trimethyl ester in various disease models, including cancer, neurodegenerative diseases, and inflammatory disorders.
Conclusion:
In conclusion, Oxazopyrroloquinoline trimethyl ester is a newly synthesized compound that has shown potential therapeutic applications in various scientific research fields. Oxazopyrroloquinoline trimethyl ester can be synthesized using various methods, and it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. The mechanism of action of Oxazopyrroloquinoline trimethyl ester is not fully understood, but it may act as an antioxidant and a modulator of cellular signaling pathways. Oxazopyrroloquinoline trimethyl ester has several advantages for lab experiments, but there are also some limitations to using Oxazopyrroloquinoline trimethyl ester in certain experiments. Future studies should investigate the potential therapeutic applications of Oxazopyrroloquinoline trimethyl ester in various disease models and further elucidate its mechanism of action.
Méthodes De Synthèse
Oxazopyrroloquinoline trimethyl ester can be synthesized using various methods, including the Pictet-Spengler reaction and the Friedländer reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst, resulting in the formation of a tetrahydro-β-carboline intermediate. The intermediate is then oxidized to form the final product, Oxazopyrroloquinoline trimethyl ester. The Friedländer reaction involves the condensation of an arylamine with a ketone in the presence of an acid catalyst, followed by cyclization to form the final product, Oxazopyrroloquinoline trimethyl ester.
Applications De Recherche Scientifique
Oxazopyrroloquinoline trimethyl ester has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. Oxazopyrroloquinoline trimethyl ester has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. In addition, Oxazopyrroloquinoline trimethyl ester has been shown to protect against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Numéro CAS |
144219-07-8 |
|---|---|
Nom du produit |
Oxazopyrroloquinoline trimethyl ester |
Formule moléculaire |
C18H13N3O7 |
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
trimethyl 5-oxa-3,10,16-triazatetracyclo[10.4.0.02,6.07,11]hexadeca-1,3,6,8,10,12,14-heptaene-9,13,15-tricarboxylate |
InChI |
InChI=1S/C18H13N3O7/c1-25-16(22)7-4-9(17(23)26-2)21-13-11(7)12-8(15-14(13)19-6-28-15)5-10(20-12)18(24)27-3/h4-6,21H,1-3H3 |
Clé InChI |
UPQCPYOFMOUPAK-UHFFFAOYSA-N |
SMILES isomérique |
COC(=O)C1=CC(=NC2=C1C3=C(C=C(N3)C(=O)OC)C4=C2N=CO4)C(=O)OC |
SMILES |
COC(=O)C1=CC(=C2C(=C3C(=C4C2=NC(=C4)C(=O)OC)OC=N3)N1)C(=O)OC |
SMILES canonique |
COC(=O)C1=CC(=C2C(=C3C(=C4C2=NC(=C4)C(=O)OC)OC=N3)N1)C(=O)OC |
Autres numéros CAS |
144219-07-8 |
Synonymes |
OPQ trimethyl ester OPQ-TME oxazopyrroloquinoline trimethyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)
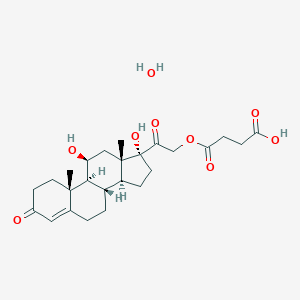
![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)
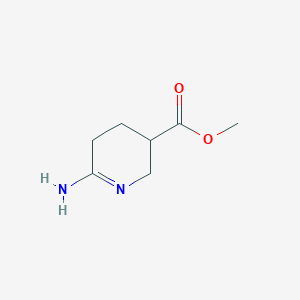
![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)
![Thieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B126980.png)
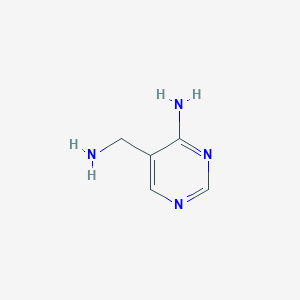
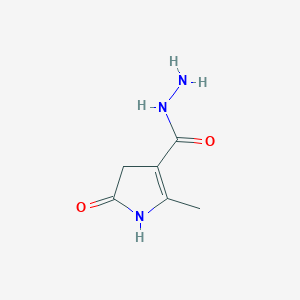
![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)
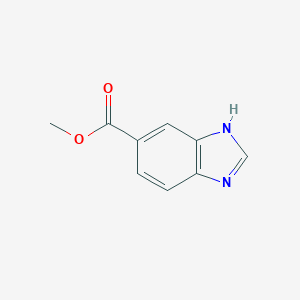
![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)
